molecular formula C8H8N2O B1271096 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 565191-91-5

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1271096
CAS No.: 565191-91-5
M. Wt: 148.16 g/mol
InChI Key: PYZIGRRQXKNNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile: is an organic compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position, two methyl groups (-CH3) at the 1- and 5-positions, and a nitrile group (-CN) at the 2-position of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1,5-dimethylpyrrole with a formylating agent such as formic acid or formamide in the presence of a catalyst like phosphorus oxychloride (POCl3). The nitrile group can be introduced by reacting the intermediate with cyanogen bromide (BrCN) under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like (KMnO4) or (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as (LiAlH4) or (H2) in the presence of a catalyst.

    Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a catalyst

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

    Oxidation: 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carboxylic acid

    Reduction: 4-Formyl-1,5-dimethyl-1H-pyrrole-2-amine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitrile group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile
  • 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carboxylate
  • 4-Formyl-1,5-dimethyl-1H-pyrrole-2-amine

Uniqueness

4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both formyl and nitrile groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-formyl-1,5-dimethylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-6-7(5-11)3-8(4-9)10(6)2/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZIGRRQXKNNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368363
Record name 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565191-91-5
Record name 4-Formyl-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.